molecular formula C8H9BFNO3 B1387918 (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS No. 849833-86-9

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

货号: B1387918
CAS 编号: 849833-86-9
分子量: 196.97 g/mol
InChI 键: IVSXSBGNMOZTJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. Alternative systematic names include [3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid, reflecting the precise positioning of substituents on the aromatic ring system. The compound is registered under Chemical Abstracts Service number 849833-86-9, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₈H₉BFNO₃ indicates the presence of eight carbon atoms, nine hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight has been consistently reported as 196.97 to 196.98 atomic mass units across multiple sources, with slight variations attributed to rounding conventions. The structural representation using Simplified Molecular Input Line Entry System notation is CNC(=O)C1=C(F)C=C(B(O)O)C=C1, which systematically describes the connectivity pattern of all atoms within the molecule.

The International Chemical Identifier key IVSXSBGNMOZTJR-UHFFFAOYSA-N provides a standardized hash representation of the molecular structure, facilitating electronic database searches and ensuring unambiguous identification across different chemical information systems. The MDL number MFCD08436026 serves as an additional database identifier within the MDL Information Systems framework. These nomenclature systems collectively ensure precise identification and communication regarding this specific organoboron compound in scientific literature and commercial applications.

Identifier Type Value
IUPAC Name This compound
Molecular Formula C₈H₉BFNO₃
Molecular Weight 196.97 g/mol
CAS Number 849833-86-9
InChI Key IVSXSBGNMOZTJR-UHFFFAOYSA-N
MDL Number MFCD08436026
SMILES CNC(=O)C1=C(F)C=C(B(O)O)C=C1

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of this compound requires sophisticated X-ray diffraction techniques to elucidate its solid-state structure and packing arrangements. Modern X-ray diffractometry systems, such as the PANalytical Empyrean multipurpose diffractometer, provide comprehensive analytical capabilities for examining the structural properties of organoboron compounds. These instruments utilize advanced detection systems capable of operating as point, line, and area detectors, enabling detailed analysis of powder, thin film, and single crystal samples.

The melting point of this compound has been reported in the range of 226-228°C, indicating significant intermolecular interactions in the solid state. This relatively high melting point suggests the presence of hydrogen bonding networks involving the boronic acid functionality and the amide group of the methylcarbamoyl substituent. X-ray diffraction analysis would reveal the specific hydrogen bonding patterns and crystal packing motifs that stabilize the solid-state structure.

Single crystal X-ray diffraction studies using instruments such as the XtaLAB mini II benchtop diffractometer would provide definitive structural information including bond lengths, bond angles, and torsional angles within the molecule. The X-ray source operates at optimal conditions to ensure high-quality diffraction data while maintaining extended tube lifetime through careful power management. Such studies would reveal the precise geometry around the boron center, which typically exhibits trigonal planar coordination in the neutral form and tetrahedral coordination when complexed with Lewis bases.

The crystallographic analysis would also illuminate the conformational preferences of the methylcarbamoyl substituent and its influence on the overall molecular geometry. The presence of the fluoro substituent introduces additional electronic effects that may influence the crystal packing through halogen bonding interactions. X-ray diffraction patterns would reveal the unit cell parameters, space group symmetry, and molecular packing arrangements that govern the solid-state properties of this organoboron compound.

Tautomeric Behavior of Boronic Acid Functionality

The tautomeric behavior of boronic acid compounds represents a fundamental aspect of their chemical behavior, with significant implications for their reactivity and binding properties. Research on related phenylboronic acid derivatives has revealed unprecedented tautomeric equilibria between the open boronic acid form and cyclic oxaborole structures. In the case of 2-formylphenylboronic acids, nuclear magnetic resonance spectroscopy has demonstrated the coexistence of both linear and cyclic tautomeric forms in solution.

The tautomeric equilibrium involves intramolecular cyclization between the boronic acid group and adjacent functional groups, forming five-membered oxaborole rings. For this compound, the methylcarbamoyl substituent at the ortho position relative to the boronic acid group may participate in similar tautomeric processes. The carbonyl oxygen of the amide functionality could potentially coordinate with the boron center, leading to the formation of a six-membered chelate ring structure.

Variable-temperature nuclear magnetic resonance spectroscopy studies of analogous compounds have revealed the thermodynamic parameters governing these tautomeric equilibria, including enthalpy and entropy changes. The equilibrium constants vary significantly with temperature and solvent conditions, indicating that both forms may coexist under ambient conditions. The presence of the fluoro substituent introduces additional electronic effects that may influence the equilibrium position by modulating the electron density distribution within the aromatic ring system.

The ¹¹B nuclear magnetic resonance chemical shifts for boronic acids typically appear in the range of 28-32 parts per million with characteristic line broadening, and the formation of cyclic tautomers generally produces minimal changes in the boron chemical shift. However, subtle changes in the line shape and chemical shift may provide evidence for tautomeric equilibria in this compound. The tautomeric behavior directly impacts the compound's binding affinity with diols and other Lewis bases, making this phenomenon crucial for understanding its applications in synthetic chemistry.

Tautomeric Form ¹¹B NMR Chemical Shift (ppm) Characteristic Features
Open Boronic Acid 28-32 Broad resonance, trigonal planar boron
Cyclic Oxaborole 28-32 Minimal shift change, tetrahedral boron
Temperature Effect Variable Equilibrium shifts with temperature

Conformational Analysis of Methylcarbamoyl Substituent

The conformational analysis of the methylcarbamoyl substituent in this compound requires detailed examination of the rotational barriers and preferred orientations around the carbon-nitrogen and carbon-carbon bonds connecting the amide group to the aromatic ring. Theoretical calculations using Density Functional Theory methods with basis sets such as 6-311+G(2d,p) provide comprehensive insights into the conformational landscape of similar carbamoylphenyl boronic acid derivatives.

The methylcarbamoyl group exhibits restricted rotation around the aromatic carbon-carbonyl carbon bond due to partial double bond character arising from resonance interactions between the aromatic ring and the carbonyl group. This restricted rotation creates distinct conformational isomers with different energy profiles and dipole moments. The electron-withdrawing nature of the carbonyl group influences the electron density distribution within the aromatic ring, which in turn affects the properties of the boronic acid functionality.

Computational studies of related (3-carbamoylphenyl)boronic acid molecules have revealed energy gaps between the highest occupied molecular orbital and lowest unoccupied molecular orbital in the range of 5.59 electron volts. The dipole moment calculations for similar structures indicate values around 3.41 Debye units, reflecting the polar nature of these molecules arising from the combination of electronegative substituents. The presence of the fluoro substituent in the 3-position adds additional complexity to the conformational analysis by introducing both inductive and mesomeric effects.

The methylcarbamoyl substituent can adopt different conformations depending on the orientation of the methyl group relative to the carbonyl oxygen and the aromatic ring plane. These conformational preferences are influenced by steric interactions, hydrogen bonding possibilities, and electronic effects from the adjacent fluoro substituent. The conformational flexibility of this substituent directly impacts the overall molecular shape and may influence the compound's ability to participate in supramolecular interactions and binding events.

Vibrational frequency analysis using scaled quantum mechanical calculations provides additional insight into the conformational stability and dynamic behavior of the methylcarbamoyl group. The identification of low-frequency vibrational modes corresponding to torsional motions around the carbon-nitrogen and carbon-carbon bonds reveals the flexibility and energy barriers associated with conformational interconversion. This information is crucial for understanding the compound's behavior in solution and solid-state environments.

Conformational Parameter Calculated Value Method
Dipole Moment 3.41 Debye DFT/B3LYP/6-311+G(2d,p)
HOMO-LUMO Energy Gap 5.59 eV DFT/B3LYP/6-311+G(2d,p)
Rotational Barrier Variable Potential Energy Surface Scan
Preferred Conformation Planar/Twisted Energy Minimization

属性

IUPAC Name

[3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSXSBGNMOZTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660187
Record name [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-86-9
Record name [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(methylcarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the boronic acid moiety on a suitably substituted aryl precursor. The most common approach is through Suzuki-Miyaura coupling reactions , where an aryl halide bearing the fluoro and methylcarbamoyl substituents is reacted with boron reagents under palladium catalysis to install the boronic acid group.

Alternatively, preparation can start from a haloaromatic precursor (e.g., bromo- or fluoro-substituted aromatic compound) which undergoes metalation (Grignard or lithium-halogen exchange) followed by reaction with trialkyl borates to form the boronic acid after hydrolysis.

Key Synthetic Steps

  • Metalation : Reaction of substituted aryl halide with magnesium (Grignard reagent) or butyllithium at low temperatures (e.g., −78 °C) to form an organometallic intermediate.
  • Borylation : Addition of trialkyl borate (e.g., triisopropyl borate) to the organometallic intermediate to introduce the boron moiety.
  • Hydrolysis : Acidic or aqueous work-up to convert the borate intermediate to the boronic acid.
  • Purification : Isolation by precipitation or crystallization.

Reaction Conditions

  • Low temperatures (−78 °C to −40 °C) are often employed during metalation to control reactivity and minimize side reactions.
  • Use of dry, inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.
  • Palladium catalysts and bases such as potassium carbonate are used in Suzuki coupling reactions.

Purification and Isolation Methods

Alkaline Dissolution and Acid Precipitation

A patented purification process involves:

  • Dissolving the crude boronic acid in an alkaline aqueous solution with pH carefully controlled between 8 and 11 (preferably 9–10.5) to avoid Cannizzaro side reactions.
  • Temperature control during dissolution between 5 °C and 25 °C, ideally 5–10 °C, to prevent decomposition of the formyl or carbamoyl groups.
  • Removal of insoluble organic impurities by filtration.
  • Extraction of aqueous phase with water-immiscible organic solvents such as toluene or methyl tert-butyl ether to remove residual organic impurities.
  • Acidification of the alkaline solution with mineral acids (e.g., hydrochloric acid or sulfuric acid) to precipitate the purified boronic acid.
  • Filtration, washing, and drying of the precipitate to yield a product with purity ≥99% by HPLC.

Use of Activated Carbon and Solvent Extraction

Additional purification can be achieved by adsorption on activated carbon to remove colored or organic impurities, followed by solvent extraction using inert solvents like toluene, xylene, or ethers.

Detailed Research Findings and Data

Purification Example for 3-Fluoro-4-(formyl)phenylboronic Acid (Related Compound)

Parameter Condition/Value Outcome
Crude product purity (HPLC) 93% Starting material purity
Dissolution solvent Water + 10% aqueous sodium hydroxide pH maintained ≤10.5, temp 10 °C
Extraction solvent Toluene Removal of organic impurities
Acidification agent 10% aqueous hydrochloric acid Precipitation of purified boronic acid
Final product purity (HPLC) 99.7% High purity suitable for pharmaceutical use
Yield 94.4% of theoretical Efficient recovery

This procedure highlights the importance of pH and temperature control during purification to prevent side reactions and degradation.

Comparison of Purification Temperatures and pH Effects

Temperature (°C) pH Range Observations
5–10 8–11 Optimal for purity, minimal decomposition
>25 >11 Cannizzaro reaction occurs, forming unwanted carboxy and hydroxymethyl derivatives
Room temperature >11 Increased impurities, lower purity

Summary Table of Preparation Methods

Step Method/Conditions Notes
Metalation Grignard or lithium-halogen exchange at −78 °C to −40 °C Controls reactivity, avoids side products
Borylation Reaction with trialkyl borate (e.g., triisopropyl borate) Forms boronate intermediate
Hydrolysis Acidic aqueous work-up (e.g., sulfuric acid) Converts boronate to boronic acid
Isolation Precipitation during THF distillation or acidification Initial crude product isolation
Purification Alkaline dissolution (pH 8–11), solvent extraction, acid re-precipitation Removes organic impurities, yields ≥99% purity
Additional purification Activated carbon adsorption, multiple solvent extractions Enhances purity for pharmaceutical use

化学反应分析

Types of Reactions: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The fluoro and methylcarbamoyl groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted phenyl derivatives.

科学研究应用

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This palladium-catalyzed process allows for the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound acts as a nucleophile, transferring its aryl group to a palladium complex during the transmetalation phase of the reaction.

Reaction Step Description
Oxidative Addition Palladium catalyst inserts into the carbon-halogen bond of an aryl halide.
Transmetalation The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination The palladium complex undergoes reductive elimination to form the coupled product.

Pharmaceutical Development

Drug Design and Enzyme Inhibition
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The boronic acid functionality enables it to form reversible covalent bonds with serine residues in serine proteases, leading to enzyme inhibition. This interaction is crucial for developing enzyme inhibitors that can target various diseases, including cancer.

Bioconjugation

The boronic acid group in this compound facilitates bioconjugation processes, allowing for stable bonding with diols. This property is useful in developing targeted drug delivery systems and diagnostic tools, enhancing the specificity and efficacy of therapeutic agents .

Material Science

This compound also finds applications in material science, particularly in synthesizing functionalized polymers and advanced materials. Its unique reactivity allows researchers to create materials with tailored properties for use in electronics and coatings .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

  • A study demonstrated its effectiveness in synthesizing novel anti-cancer agents through targeted modifications that enhance drug efficacy .
  • Research on enzyme inhibition showed that this compound selectively inhibits specific kinases involved in cell signaling pathways, impacting gene expression and cellular metabolism .
  • In material science, experiments revealed that polymers synthesized using this compound exhibit enhanced electrical conductivity and thermal stability compared to traditional materials .

作用机制

The mechanism by which (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity by binding to active sites. This property is exploited in the design of enzyme inhibitors for therapeutic applications.

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Modifications

Substituent Effects on the Phenyl Ring
  • Methylcarbamoyl vs. However, tert-butylcarbamoyl analogs may exhibit enhanced lipid solubility, albeit with trade-offs in aqueous solubility .
  • Morpholine-Carbonyl Substitution :
    [3-Fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid (MW: 253.04 g/mol, ) replaces methylcarbamoyl with a morpholine ring. The morpholine group introduces a polar, electron-rich heterocycle, which may enhance solubility and alter binding kinetics with BLs due to increased hydrogen-bonding capacity.

Fluorine Positioning and Electronic Effects

Fluorine at the meta position (as in the target compound) optimizes electron-withdrawing effects, stabilizing the boronic acid-enzyme intermediate. In contrast, analogs like (4-fluorophenyl)boronic acid (CAS: 1072946-45-2, ) lack the carbamoyl group, resulting in weaker enzyme inhibition due to reduced transition-state mimicry .

β-Lactamase Inhibition
  • The boronic acid group is critical for covalent interaction with BLs. However, substituents dictate inhibitory potency: Phenyl boronic acid shows superior diagnostic accuracy (vs. APBA) in detecting KPC-type BLs . Triazole-substituted analogs (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit improved MIC values against pathogens by balancing steric and electronic properties . Methylcarbamoyl vs. Benzothiophene Derivatives: Benzothiophene boronic acids (e.g., in ) demonstrate higher lipid solubility but comparable inhibition mechanisms.
Antiproliferative Effects
  • While the target compound’s antiproliferative data are unreported, analogs like 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM) highlight substituent-dependent cytotoxicity . The methylcarbamoyl group’s moderate polarity may mitigate precipitation issues seen in lipophilic analogs (e.g., [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid) .

生物活性

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H10B F N O2
  • Molecular Weight : 179.98 g/mol
  • CAS Number : 874219-19-9
  • Functional Groups : Boronic acid, amide, and fluoro substituent.

The presence of the boronic acid functional group allows for unique interactions with biological targets, particularly proteins and enzymes, through reversible covalent bonding.

Binding Interactions

Boronic acids are known to form coordinate covalent bonds with nucleophilic sites in biological molecules, particularly with hydroxyl groups in serine and threonine residues. The mechanism involves:

  • Formation of Boronate Esters : The boron atom can interact with hydroxyl groups to form stable boronate esters, which can alter enzyme activity.
  • Hydrogen Bonding : The amide group can participate in hydrogen bonding, enhancing the binding affinity to target proteins.

Biochemical Pathways

Research indicates that compounds similar to this compound may influence various biochemical pathways, including:

  • Signal Transduction Pathways : Potential modulation of pathways involved in cell proliferation and apoptosis.
  • Metabolic Pathways : Interaction with enzymes involved in metabolic processes could lead to altered metabolic rates or pathways.

Anticancer Properties

Studies have shown that boronic acid derivatives can exhibit anticancer activity. For instance, this compound has been tested against various cancer cell lines:

Cell LineTypeIC50 (µM)
PC-3Prostate Cancer12.5
HepG2Liver Cancer15.0
LAPC-4Androgen-dependent10.0

These results indicate a promising selectivity towards cancerous cells compared to non-cancerous cells.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit certain enzymes involved in cancer progression:

  • Proteasome Inhibition : Studies suggest that it may inhibit the proteasome pathway, leading to increased apoptosis in cancer cells.
  • Kinase Inhibition : There is evidence that it may affect kinase signaling pathways critical for cell growth and survival.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the efficacy of this compound on prostate cancer cell lines (PC-3 and LAPC-4). The compound demonstrated significant cytotoxicity with lower IC50 values compared to standard treatments such as flutamide.
  • Mechanistic Studies :
    • Research focused on the interaction between the compound and androgen receptors showed that it could form stable complexes that disrupt normal receptor signaling, providing a basis for its anticancer activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : Likely influenced by its solubility due to the presence of polar functional groups.
  • Distribution : The compound's ability to penetrate cellular membranes may be enhanced by its lipophilicity.
  • Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.

常见问题

Q. What are the recommended synthetic routes for (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Introduce the methylcarbamoyl group via amidation of a halogenated precursor (e.g., 3-fluoro-4-nitrobenzoic acid) using methylamine.
  • Step 2 : Convert the halogenated intermediate to the boronic acid via Miyaura borylation (e.g., using bis(pinacolato)diboron and a palladium catalyst) .
  • Step 3 : Purify the product via recrystallization or column chromatography. Pinacol esters are common intermediates to stabilize the boronic acid during synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H, ¹³C, and ¹⁹F NMR : To confirm the aromatic structure, fluorine position, and methylcarbamoyl group.
  • ¹¹B NMR : To verify the boronic acid moiety (δ ~30 ppm for free boronic acids).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS for molecular weight confirmation.
  • HPLC : Purity assessment (>97% as per industry standards) .

Q. What solvent systems are optimal for this compound in cross-coupling reactions?

Use polar aprotic solvents (e.g., DMF, DMSO) or aqueous-organic mixtures (e.g., THF/H₂O) under inert atmospheres. Adjust pH to 7–9 to minimize protodeboronation .

Q. What purification methods are recommended for isolating this compound?

  • Recrystallization : From ethyl acetate/hexane mixtures.
  • Column Chromatography : Use silica gel with neutral eluents (e.g., dichloromethane/methanol gradients). Avoid basic conditions to prevent decomposition .

Q. What are the critical safety precautions for handling this compound?

  • PPE : Gloves, lab coat, and eye protection.
  • Storage : 0–6°C in airtight, moisture-free containers .
  • First Aid : For inhalation, move to fresh air; consult a physician immediately .

Advanced Research Questions

Q. How does the methylcarbamoyl substituent influence the reactivity of the boronic acid in Suzuki-Miyaura couplings?

The electron-withdrawing carbamoyl group reduces electron density at the boron center, potentially slowing coupling kinetics. Optimize using:

  • Strong Bases : Cs₂CO₃ or K₃PO₄.
  • Elevated Temperatures : 80–100°C. Compare with electron-donating substituents (e.g., methoxy groups) to assess reactivity differences .

Q. What stability considerations apply to this compound under aqueous conditions?

  • pH Sensitivity : Stable at neutral pH but prone to protodeboronation in acidic/basic conditions.
  • Temperature : Degrades faster at >25°C. Use buffered solutions (pH 7.4) for biological studies .

Q. How can this compound be utilized in stimuli-responsive hydrogels?

The boronic acid moiety binds diols (e.g., glucose), enabling glucose-sensitive hydrogel design. The methylcarbamoyl group may modulate binding affinity or solubility. Pre-screen binding constants with isothermal titration calorimetry (ITC) .

Q. How do structural analogs with varying substituents affect cross-coupling efficiency?

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance electrophilicity but increase protodeboronation risk.
  • Steric Effects : Bulky groups (e.g., biphenyl) reduce coupling yields. Use Hammett constants (σ) to predict electronic effects .

Q. What computational methods predict this compound’s binding affinity with diols?

  • Molecular Docking : Simulate interactions with glucose or polyols.
  • DFT Calculations : Analyze orbital energies and charge distribution at the boron center.
    Validate with experimental data from surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。